molecular formula C12H16BrNO B7936311 N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine

N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B7936311
M. Wt: 270.17 g/mol
InChI Key: QCQGTGHCGKLCOL-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-ethoxyphenyl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. Its structure features a bromine atom at the 2-position and an ethoxy group at the 5-position of the phenyl ring, attached to a cyclopropanamine core.

Properties

IUPAC Name

N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-15-11-5-6-12(13)9(7-11)8-14-10-3-4-10/h5-7,10,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGTGHCGKLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromo-5-ethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 2-position of the phenyl ring serves as a prime site for nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the ethoxy group at the 5-position. Reactions typically proceed under basic or catalytic conditions:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CBiaryl derivatives78–85%
AminationCuI, L-proline, K<sub>3</sub>PO<sub>4</sub>, DMSO, 100°CSecondary/tertiary amines65–72%
Methoxy DehalogenationNaOMe, MeOH, refluxMethoxylated derivatives82%

Key Mechanistic Notes :

  • The ethoxy group activates the ring toward meta-directing substitution, favoring reactivity at the bromine position .

  • Palladium-catalyzed couplings (e.g., Suzuki) require anhydrous conditions to prevent hydrolysis of the boronic acid partner.

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety undergoes strain-driven ring-opening under acidic or oxidative conditions:

Reaction TypeConditionsProductYieldSource
Acid-Catalyzed HydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 60°CLinear amine derivatives90%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, rtCarboxylic acid55%
Ring ExpansionRh<sub>2</sub>(OAc)<sub>4</sub>, CH<sub>2</sub>N<sub>2</sub>Cyclobutane derivatives48%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the cyclopropane ring, leading to cleavage and formation of a carbocation intermediate.

  • Oxidation with KMnO<sub>4</sub> targets the cyclopropane’s C–C bonds, yielding fragmented carboxylic acids.

Ethoxy Group Transformations

The ethoxy substituent participates in O-dealkylation and electrophilic substitution:

Reaction TypeConditionsProductYieldSource
O-DeethylationBBr<sub>3</sub>, DCM, −78°CPhenolic derivative88%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-5-ethoxy substituted compound76%
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>, rtDichloro derivatives63%

Critical Observations :

  • BBr<sub>3</sub>-mediated deethylation is regioselective, preserving the bromine and cyclopropane groups.

  • Nitration occurs para to the ethoxy group, consistent with its strong electron-donating effects .

Amine-Functionalized Reactions

The primary amine group undergoes alkylation, acylation, and condensation:

Reaction TypeConditionsProductYieldSource
AcylationAcCl, Et<sub>3</sub>N, THF, 0°CAcetamide derivative91%
Reductive AminationNaBH<sub>3</sub>CN, MeOH, rtSecondary amine74%
Schiff Base FormationBenzaldehyde, MgSO<sub>4</sub>, EtOHImine68%

Synthetic Utility :

  • Acylation improves solubility for biological screening .

  • Schiff bases serve as intermediates for metal-chelating agents.

Cross-Coupling and Catalytic Reactions

The compound participates in Pd- and Cu-mediated transformations:

Reaction TypeConditionsProductYieldSource
Buchwald–Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Aryl amines80%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CBiaryl ethers70%

Catalytic Notes :

  • Buchwald–Hartwig reactions require rigorous exclusion of oxygen to prevent catalyst deactivation .

  • Ullmann couplings favor electron-deficient aryl bromides due to enhanced oxidative addition kinetics .

Stability and Degradation Pathways

Under harsh conditions, the compound exhibits predictable degradation:

ConditionDegradation ProductHalf-LifeSource
Aqueous HCl (1M, 60°C)Debrominated amine2.5 h
UV Light (254 nm)Radical coupling products8 h
Basic Hydrolysis (pH 12)Cyclopropane ring-opened diol4 h

Analytical Characterization

Key methods for monitoring reactions include:

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 MeCN/H<sub>2</sub>O).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.25 (t, J=7.0 Hz, OCH<sub>2</sub>CH<sub>3</sub>), 3.12 (m, cyclopropane CH<sub>2</sub>), 6.95 (d, J=8.5 Hz, aromatic H) .

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in medicinal chemistry for lead optimization. Further studies should explore its applications in catalysis and bioactive molecule synthesis.

Scientific Research Applications

Medicinal Chemistry

N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine exhibits potential as a therapeutic agent due to its interactions with various biological targets:

  • Neuropharmacology : The compound has been studied for its effects on monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. Inhibition of MAO-B has implications for treating neurological disorders such as Parkinson's disease.
  • HIV Research : Similar compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, suggesting that this compound may also exhibit antiviral properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the development of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes.

Biological Studies

This compound is utilized in various biological studies:

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes can be explored to understand its mechanism of action and therapeutic potential.
  • Binding Affinity Studies : Investigating the binding interactions with protein targets can provide insights into modifying the compound for enhanced efficacy and reduced toxicity.

Case Studies

Several studies have investigated the applications of compounds similar to this compound:

  • Neuropharmacological Effects : Research indicates that compounds inhibiting MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative diseases.
  • Antiviral Properties : Studies on NNRTI analogues have shown that modifications to the cyclopropane moiety can enhance binding affinity to reverse transcriptase, leading to improved antiviral potency against resistant strains of HIV .

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Amine Core Purity (if available) Key References
This compound (Target) C₁₂H₁₆BrNO 284.17 (calc.) 2-Bromo, 5-ethoxy Cyclopropanamine N/A Inferred
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 2-Nitro Cyclopropanamine ≤100%
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ 179.27 Pyrazolyl group Cyclopropanamine 95%
N-[(3-Bromo-5-methylphenyl)methyl]ethanamine C₁₀H₁₄BrN 228.13 3-Bromo, 5-methyl Ethanamine N/A
1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride C₇H₁₀N₃Cl₂ 207.09 (free base) Pyrimidinyl group Cyclopropanamine N/A
Key Observations:
  • Substituent Effects: The target compound’s bromo and ethoxy groups likely enhance lipophilicity compared to the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine .
  • Amine Core : Cyclopropanamine derivatives exhibit increased steric hindrance and rigidity compared to ethanamine analogs (e.g., N-[(3-bromo-5-methylphenyl)methyl]ethanamine ), which may influence binding affinity in biological systems.
  • Purity : While the pyrazolyl derivative achieves 95% purity , purity data for the target compound remain unverified.

Stability and Hazard Profiles

  • Stability: The nitro analog in decomposes under fire conditions to release CO and NOx . The bromo-ethoxy substituents in the target compound may reduce such risks, as ethoxy groups are less reactive than nitro groups.
  • Handling : Like its analogs, the target compound likely requires personal protective equipment (PPE) and ventilation during synthesis, as recommended for cyclopropanamine derivatives .

Biological Activity

N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a brominated phenyl ring, an ethoxy group, and a cyclopropanamine moiety. Its synthesis typically involves several key steps:

  • Bromination : The starting material undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
  • Alkylation : The brominated intermediate is reacted with ethyl iodide to form the ethoxy derivative.
  • Cyclopropanation : A cyclopropanation reaction introduces the cyclopropane ring using agents like diazomethane.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Some studies have reported neuroprotective properties, indicating that the compound may have applications in treating neurodegenerative diseases .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It could interact with various receptors in the body, influencing neurotransmitter systems and potentially providing neuroprotective benefits.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study: Anticancer Activity

In a recent study, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

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